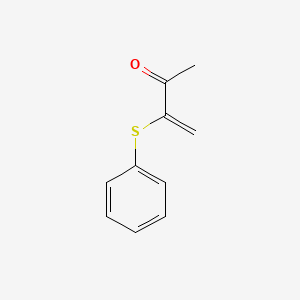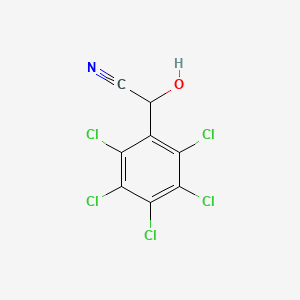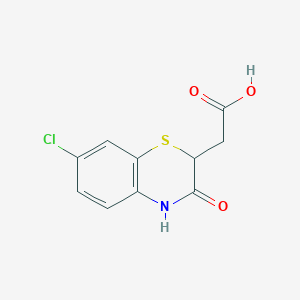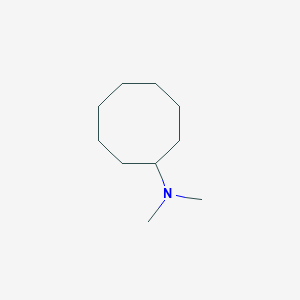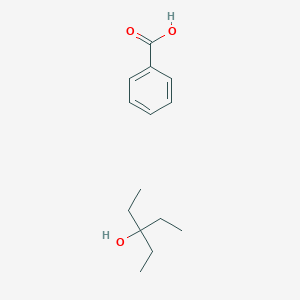
Benzoic acid;3-ethylpentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;3-ethylpentan-3-ol: is a compound that combines the properties of benzoic acid and 3-ethylpentan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylpentan-3-ol is a tertiary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
- Another method involves the hydrolysis of benzamide or benzonitrile.
-
3-Ethylpentan-3-ol:
- 3-Ethylpentan-3-ol can be synthesized through the hydration of 3-ethyl-2-pentene.
- It can also be prepared by the reduction of 3-ethyl-3-pentanone using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the partial oxidation of toluene with oxygen in the presence of a cobalt or manganese catalyst.
- 3-Ethylpentan-3-ol is produced on an industrial scale through the catalytic hydrogenation of 3-ethyl-3-pentanone.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
- 3-Ethylpentan-3-ol can be oxidized to form 3-ethyl-3-pentanone.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol.
- 3-Ethylpentan-3-ol can be reduced to 3-ethylpentane.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
- 3-Ethylpentan-3-ol can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, and oxygen.
- Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
- Substitution reagents: Nitric acid, sulfuric acid, and halogens.
Major Products:
- Oxidation of benzoic acid produces benzene and carbon dioxide.
- Reduction of benzoic acid produces benzyl alcohol.
- Substitution reactions of benzoic acid produce nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
- Oxidation of 3-ethylpentan-3-ol produces 3-ethyl-3-pentanone.
- Reduction of 3-ethylpentan-3-ol produces 3-ethylpentane.
- Substitution reactions of 3-ethylpentan-3-ol produce various alkyl and aryl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
- 3-Ethylpentan-3-ol is used as a solvent and intermediate in organic synthesis.
Biology:
- Benzoic acid is used as a preservative in food and beverages due to its antimicrobial properties.
- 3-Ethylpentan-3-ol is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine:
- Benzoic acid is used in topical medications for its antifungal and antibacterial properties.
- 3-Ethylpentan-3-ol is investigated for its potential therapeutic applications in drug development.
Industry:
- Benzoic acid is used in the production of plasticizers, resins, and coatings.
- 3-Ethylpentan-3-ol is used as a solvent in the manufacturing of paints, varnishes, and adhesives.
Mecanismo De Acción
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell death.
- It is metabolized in the liver to form hippuric acid, which is excreted in the urine.
3-Ethylpentan-3-ol:
- The mechanism of action of 3-ethylpentan-3-ol is not well-documented, but it is believed to interact with cellular membranes and proteins, affecting their function.
Comparación Con Compuestos Similares
-
Benzoic Acid:
- Salicylic acid
- p-Aminobenzoic acid
- Benzyl alcohol
-
3-Ethylpentan-3-ol:
- 3-Methyl-3-pentanol
- 3-Hexanol
- 3-Ethyl-2-pentanol
Uniqueness:
- Benzoic acid is unique due to its simple aromatic structure and versatile applications in various fields.
- 3-Ethylpentan-3-ol is unique due to its tertiary alcohol structure, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
23293-74-5 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
benzoic acid;3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H6O2.C7H16O/c8-7(9)6-4-2-1-3-5-6;1-4-7(8,5-2)6-3/h1-5H,(H,8,9);8H,4-6H2,1-3H3 |
Clave InChI |
SNHYSAUFSOQKOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



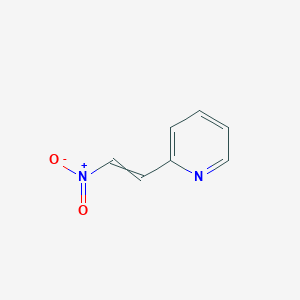
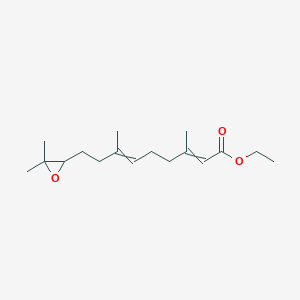
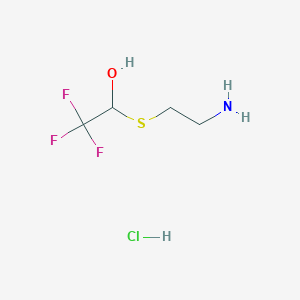
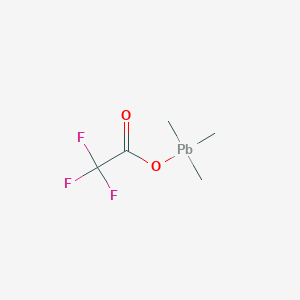
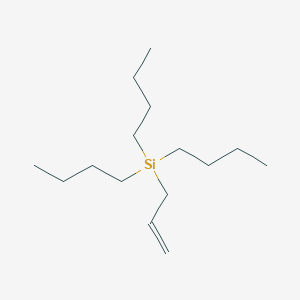
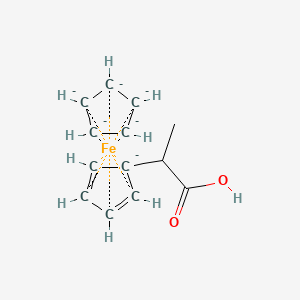

![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
